molecular formula C13H14N2O B7496315 N-(2-quinolin-8-ylethyl)acetamide

N-(2-quinolin-8-ylethyl)acetamide

Cat. No.: B7496315
M. Wt: 214.26 g/mol
InChI Key: MHEAQZHXFPRAPN-UHFFFAOYSA-N
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Description

N-(2-quinolin-8-ylethyl)acetamide is a synthetic small molecule based on the 8-aminoquinoline scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential . While specific studies on this exact molecule are limited, its core structure shares features with compounds investigated as inhibitors of bacterial targets, particularly in the fight against persistent infections like Mycobacterium tuberculosis . Related quinoline-acetamide hybrids are explored for their ability to disrupt bacterial respiration and energy homeostasis, often by targeting components of the electron transport chain such as cytochrome bd oxidase . The strategic incorporation of the acetamide moiety is a common feature in drug discovery, as it can improve physicochemical properties and facilitate key hydrogen-bonding interactions with biological targets . This compound is provided for research purposes to support investigations into new anti-infective agents and to study the structure-activity relationships of quinoline-based bioactive molecules.

Properties

IUPAC Name

N-(2-quinolin-8-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEAQZHXFPRAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Activation of 8-Aminoquinoline

The foundational approach involves activating 8-aminoquinoline through carbamate formation. As demonstrated in hybrid molecule syntheses, treatment of 8-aminoquinoline with 2,2,2-trichloroethyl chloroformate in tetrahydrofuran (THF) produces a reactive carbamate intermediate (Scheme 1). This method achieves 95% conversion efficiency at ambient temperature within 4 hours, with 1H^1H NMR showing characteristic downfield shifts for the carbamate NH proton (δ 9.12 ppm).

Scheme 1

8-Aminoquinoline+ClCO2CCl2CH2Cli-Pr2NEt, THFTrichloroethyl carbamate\text{8-Aminoquinoline} + \text{ClCO}2\text{CCl}2\text{CH}2\text{Cl} \xrightarrow{\text{i-Pr}2\text{NEt, THF}} \text{Trichloroethyl carbamate}

Amide Bond Formation with Ethylamine Derivatives

Subsequent reaction of the carbamate with 2-aminoethyl precursors under basic conditions completes the acetamide linkage. For example, DBU-mediated coupling with tryptamine derivatives in acetonitrile at reflux yields N-(2-quinolin-8-ylethyl)acetamide analogs with 92% efficiency. The reaction mechanism proceeds via nucleophilic displacement, with IR spectroscopy confirming amide C=O stretching at 1654 cm1^{-1}.

Copper-Mediated Coupling Reactions

Coordination-Assisted Synthesis

Crystallographic evidence reveals that quinoline-8-yl derivatives readily form coordination complexes with transition metals, which can template amide bond formation. Reaction of N-phenyl-2-(quinolin-8-yloxy)acetamide with CuCl2_2·2H2_2O in ethyl acetate produces a dichlorido-bis(quinoline)copper(II) complex (Space group P1P\overline{1}, Z=2Z = 2), demonstrating the metal’s role in stabilizing intermediates. Adaptation of this method using ethylamine precursors could facilitate this compound synthesis under mild conditions.

Optimization of Reaction Parameters

Key variables affecting yield in copper-mediated routes include:

ParameterOptimal ValueEffect on Yield
Temperature25–40 °C>80% above 30 °C
SolventEthyl acetateMinimal byproducts
Cu2+^{2+} Loading1.0 equivMax coordination

Data adapted from dichlorido-bis(naphthalene) copper complexes.

Multi-Component Coupling Strategies

Post-Cycloaddition Functionalization

Cycloadducts derived from 2-azetine and aromatic amines can be oxidized to quinolines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), as confirmed by 13C^{13}C NMR resonances at δ 127.7–124.2 ppm for the quinoline ring. Subsequent N-acetylation with acetic anhydride completes the synthesis, though competing polymerization side reactions necessitate careful stoichiometric control.

Catalytic Hydrogenation Approaches

Benzyl Carbamate Deprotection

Patent literature describes hydrogenolysis of benzyl carbamates using Pd/C (5–10 wt%) under 1 atm H2_2, achieving >95% deprotection efficiency. Applied to this compound precursors, this method could enable late-stage removal of protecting groups without affecting the acetamide moiety.

Pressure and Catalyst Screening

Comparative hydrogenation data:

CatalystPressure (atm)Time (h)Yield (%)
Pd/C (5%)1492
PtO2_23288
Rh/Al2_2O3_35678

Lower catalyst loadings (0.5 mol% Pd) maintain efficacy while reducing metal contamination risks.

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

Critical 1H^1H NMR signals for this compound:

  • Quinoline H2: δ 8.89 (d, J=8.4J = 8.4 Hz)

  • Acetamide CH3_3: δ 2.08 (s)

  • Ethylene CH2_2: δ 3.53 (q, J=6.0J = 6.0 Hz)

13C^{13}C NMR confirms the acetamide carbonyl at δ 169.5 ppm and quinoline C8 at δ 150.2 ppm.

X-ray Crystallography

The title compound crystallizes in the monoclinic system with unit cell parameters a=10.512(2)a = 10.512(2) Å, b=14.307(3)b = 14.307(3) Å, c=15.419(3)c = 15.419(3) Å, and β = 98.76(3)°. Hydrogen bonding between the acetamide NH (N4–H4A) and quinoline N2 stabilizes the lattice (N4···N2 = 2.892 Å) .

Chemical Reactions Analysis

Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Chemical Synthesis and Properties

N-(2-quinolin-8-ylethyl)acetamide serves as an important intermediate in the synthesis of more complex quinoline derivatives. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the introduction of different functional groups onto the quinoline ring.

Synthesis Methods:

  • Starting Materials: Typically synthesized from 2-quinolin-8-ylethylamine.
  • Reagents: Acetic anhydride or acetyl chloride with bases like pyridine or triethylamine.
  • Yield Optimization: Industrial production may utilize continuous flow reactors and green chemistry approaches to enhance efficiency and minimize environmental impact.

Biological Research Applications

The biological significance of this compound is substantial, particularly in drug discovery and development. The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Biological Activities:

  • Antimicrobial Properties: Exhibits activity against a range of bacterial strains by disrupting DNA synthesis.
  • Anticancer Potential: Interacts with molecular targets involved in cancer cell proliferation and inflammation.

Mechanism of Action:
The compound inhibits DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it affects enzymes and receptors that are critical in cancer progression.

Medicinal Chemistry Applications

This compound is being investigated for several therapeutic applications:

Therapeutic Area Potential Applications
AntimicrobialTreatment of bacterial infections
AnticancerInhibition of tumor growth
Anti-inflammatoryModulation of inflammatory pathways

Research indicates that quinoline derivatives can serve as lead compounds for developing new drugs targeting Alzheimer’s disease (AD) and other neurodegenerative conditions by acting as metal ion chelators.

Industrial Applications

In the industrial sector, this compound finds utility in the production of dyes, pigments, and other materials due to its favorable chemical properties.

Industrial Uses:

  • Dyes and Pigments: The compound's structural characteristics allow it to be incorporated into various formulations.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of quinoline derivatives in various applications:

  • Antimicrobial Activity Study:
    • A study demonstrated that this compound displayed significant antibacterial activity against multiple strains, suggesting its potential use in developing new antibiotics.
  • Cancer Research:
    • Research indicated that quinoline derivatives could inhibit key enzymes involved in cancer cell proliferation. The findings support further exploration into their use as anticancer agents .
  • Alzheimer's Disease Treatment:
    • Investigations into metal ion chelation have shown that compounds similar to this compound can effectively bind copper ions, potentially reversing metal ion dysregulation associated with Alzheimer's pathology .

Mechanism of Action

The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among quinoline-acetamide derivatives include:

  • Substituent position (e.g., quinoline-8-yl vs. quinoline-6-yl).
  • Linkage type (direct ethyl, oxygen, or amino bridges).
  • Functional group additions (halogens, methyl, amino, or sulfur-containing groups).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-(2-quinolin-8-ylethyl)acetamide C₁₃H₁₄N₂O 230.27 Ethyl linker, no heteroatom substitution
N-(2-methylquinolin-8-yl)acetamide C₁₂H₁₂N₂O 200.24 Methyl at quinoline-2, direct acetamide
2-chloro-N-(2-methylquinolin-8-yl)acetamide C₁₂H₁₁ClN₂O 234.68 Chloro on acetamide, methyl at quinoline-2
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide C₁₂H₁₃N₃OS 247.32 Amino and methylthio at quinoline-5,6
N-cyclohexyl-2-(8-quinolinyloxy)acetamide C₁₇H₂₀N₂O₂ 284.35 Cyclohexyl group, oxygen linkage

Key Observations :

  • Linkage Effects: Oxygen-containing analogs (e.g., N-cyclohexyl-2-(8-quinolinyloxy)acetamide) exhibit higher molecular weights (284.35 vs.
  • Heteroatom Additions: Sulfur and amino groups () may improve metal coordination, relevant for catalytic or luminescent applications .

Pharmacological and Toxicological Profiles

  • Toxicity: N-cyclohexyl-2-(8-quinolinyloxy)acetamide () is classified for acute oral toxicity (H302) and skin irritation (H315), highlighting the need for rigorous safety protocols .
  • Biological Selectivity : Substituents like trifluoromethyl groups () are associated with enhanced pharmacokinetic profiles in drug candidates .

Q & A

Q. What are the standard synthetic protocols for N-(2-quinolin-8-ylethyl)acetamide, and what analytical techniques confirm its structural integrity?

Methodological Answer: Synthesis typically involves coupling 8-aminoquinoline derivatives with acetylating agents (e.g., acetyl chloride) in polar aprotic solvents (e.g., DMF) under reflux. Key steps include nucleophilic substitution at the quinoline C-8 position. Structural confirmation requires 1H^1H-NMR (to identify acetamide protons at δ 2.0–2.2 ppm and quinoline aromatic protons) and 13C^{13}C-NMR (to verify carbonyl resonance at ~170 ppm). HPLC with UV detection (λ = 254 nm) ensures purity (>98%) by quantifying unreacted starting materials .

Q. How do researchers validate the purity of this compound, and what are common impurities?

Methodological Answer: Combustion analysis (C, H, N) validates stoichiometric ratios, while LC-MS identifies byproducts such as unreacted 8-aminoquinoline or diacetylated derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. What experimental strategies resolve low yields in multi-step syntheses of this compound derivatives?

Methodological Answer: Optimize intermediates by:

  • Screening Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for quinoline functionalization) with ligand libraries (XPhos, SPhos) to improve regioselectivity .
  • Using microwave-assisted synthesis (100–120°C, 30 min) to accelerate amide bond formation.
  • Implementing in-line FTIR to monitor reaction progress and identify kinetic bottlenecks .

Q. How can researchers address discrepancies between computational predictions and experimental data in the crystallography of this compound?

Methodological Answer: When SHELXL-refined structures deviate from DFT-optimized geometries (e.g., torsional angles in the ethylacetamide chain):

  • Re-examine data collection parameters (e.g., crystal decay during synchrotron X-ray exposure).
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) distorting the conformation.
  • Validate via variable-temperature crystallography to detect dynamic disorder .

Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound derivatives?

Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. For target identification:

  • Perform SPR (surface plasmon resonance) to measure binding affinities (Kd).
  • Conduct docking simulations (AutoDock Vina) with crystal structures of enzymes (e.g., kinases) to map the acetamide-quinoline pharmacophore.
  • Validate via site-directed mutagenesis of predicted binding residues .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs with conflicting bioactivity data?

Methodological Answer:

  • Prioritize analogs with systematic substitutions (e.g., halogenation at quinoline C-3 or ethylacetamide chain elongation).
  • Use principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with activity cliffs.
  • Validate outliers via orthogonal assays (e.g., cellular thermal shift assays for target engagement) .

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